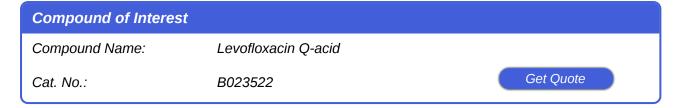


An In-depth Technical Guide to Levofloxacin Carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Levofloxacin Carboxylic Acid, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity

Levofloxacin Carboxylic Acid, also known as **Levofloxacin Q-Acid** or Levofloxacin Related Compound B, is the core molecular scaffold of levofloxacin, lacking the N-methylpiperazine moiety responsible for the latter's antibacterial activity.

- IUPAC Name: (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- CAS Number: 100986-89-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of Levofloxacin Carboxylic Acid is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

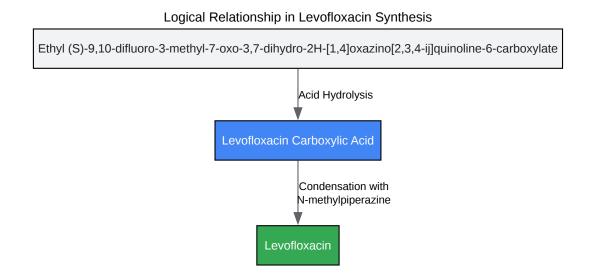


Property	Value	Reference
Molecular Formula	C13H9F2NO4	[1]
Molecular Weight	281.21 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	>300 °C	[2]
Boiling Point	459.2 ± 45.0 °C (Predicted)	[2]
Density	1.61 ± 0.1 g/cm³ (Predicted)	[2]
Solubility	DMSO (Slightly), Limited solubility in water	[1][2]
Storage	Sealed in dry, Room Temperature	[2]

Synthesis and Logical Relationships

Levofloxacin Carboxylic Acid is a pivotal intermediate in the synthesis of Levofloxacin. The general synthetic pathway involves the formation of the tricyclic carboxylic acid, followed by the condensation with N-methylpiperazine.





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Synthetic relationship of Levofloxacin Carboxylic Acid.

Experimental Protocol: Synthesis of Levofloxacin Carboxylic Acid

A representative synthetic procedure for obtaining Levofloxacin Carboxylic Acid from its ethyl ester is outlined below.[3]

- Starting Material: Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylate.
- Hydrolysis:
 - To the residue after recovery of DMF from the previous step, add acetic acid followed by water at room temperature with stirring.
 - Slowly add sulfuric acid dropwise.



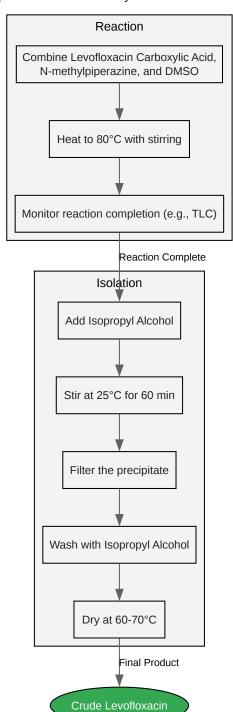
- Heat the mixture to reflux and maintain for 1 hour.
- Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the resulting precipitate.
 - Wash the filter cake with water and dry to yield Levofloxacin Carboxylic Acid.

Experimental Protocol: Synthesis of Levofloxacin from Levofloxacin Carboxylic Acid

The following protocol details the condensation reaction to produce Levofloxacin.[4]

- Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine Levofloxacin Carboxylic Acid (1 mol) and N-methyl piperazine (2 mol) in 200 ml of DMSO.
- Reaction Conditions: Heat the reaction mixture to 80 °C and maintain until the reaction is complete, as monitored by a suitable method like TLC.
- Work-up and Isolation:
 - After completion, add 1200 ml of isopropyl alcohol to the flask and stir for approximately 60 minutes at 25 °C.
 - Filter the precipitated solid and wash with 175 ml of isopropyl alcohol.
 - Dry the product at 60-70 °C to a constant weight to obtain crude Levofloxacin.





Experimental Workflow: Synthesis of Levofloxacin

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Workflow for the synthesis of Levofloxacin.



Analytical Methodologies

The primary analytical technique for the separation and quantification of Levofloxacin Carboxylic Acid, often as a related substance of Levofloxacin, is High-Performance Liquid Chromatography (HPLC).

HPLC Methods for Analysis

Various HPLC methods have been developed for the analysis of Levofloxacin and its impurities. The conditions can be adapted for the specific analysis of Levofloxacin Carboxylic Acid. A summary of typical conditions is provided in Table 2.

Parameter	Method 1	Method 2
Column	Cosmosil C18 (250mm x 4.6mm), 5µm	Inertsil ODS-3V C18 (250mm x 4.6mm), 5μm
Mobile Phase	Isocratic: Buffer and Methanol (68:32 v/v)	Buffer and Methanol (70:30 v/v)
Buffer	-	8.5g ammonium acetate, 1.25g cupric sulfate, and 1.g L- Isoleucine in 1000ml water
Flow Rate	-	0.7 ml/min
Detection	-	UV at 340 nm
Column Temp.	-	42°C
Reference	[5]	[6]

Biological Activity

Levofloxacin Carboxylic Acid is generally considered to be microbiologically inactive.[7] Its structural role is that of a precursor to the active pharmaceutical ingredient, Levofloxacin. The antibacterial properties of Levofloxacin arise from the presence of the N-methylpiperazine substituent at the C-7 position, which is absent in the carboxylic acid intermediate. However, there has been some research into conjugating Levofloxacin Carboxylic Acid with other molecules, such as peptides, to explore potential synergistic effects.[7]



Conclusion

Levofloxacin Carboxylic Acid is a critical molecule in the manufacturing of the widely used antibiotic, Levofloxacin. A thorough understanding of its properties, synthesis, and analysis is paramount for drug development professionals involved in the quality control and production of Levofloxacin. This guide provides a foundational understanding of these key technical aspects.

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References

- 1. Page loading... [guidechem.com]
- 2. Levofloxacin carboxylic acid CD Formulation [formulationbio.com]
- 3. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. mdpi.com [mdpi.com]
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